molecular formula C21H30N2O3 B390672 METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE

METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE

Cat. No.: B390672
M. Wt: 358.5g/mol
InChI Key: FOZPSTDGICDVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE is a chemical compound with the molecular formula C21H30N2O3 and a molecular weight of 358.4745 g/mol . This compound is known for its unique structure, which includes a cyclododecylidenehydrazino group attached to a benzoate moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE typically involves the reaction of 4-aminobenzoic acid with cyclododecanone to form an intermediate, which is then reacted with methyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The cyclododecylidenehydrazino group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE can be compared with other similar compounds, such as:

    Methyl 4-[(2-cyclododecylidenehydrazino)carbonyl]phenylacetate: This compound has a similar structure but with a phenylacetate moiety instead of a benzoate moiety.

    Methyl 4-[(2-cyclododecylidenehydrazino)carbonyl]benzamide: This compound features a benzamide group instead of a benzoate group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5g/mol

IUPAC Name

methyl 4-[(cyclododecylideneamino)carbamoyl]benzoate

InChI

InChI=1S/C21H30N2O3/c1-26-21(25)18-15-13-17(14-16-18)20(24)23-22-19-11-9-7-5-3-2-4-6-8-10-12-19/h13-16H,2-12H2,1H3,(H,23,24)

InChI Key

FOZPSTDGICDVSJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NN=C2CCCCCCCCCCC2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NN=C2CCCCCCCCCCC2

Origin of Product

United States

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